3-Acetoxy-3'-Cyanobenzophenon

Übersicht

Beschreibung

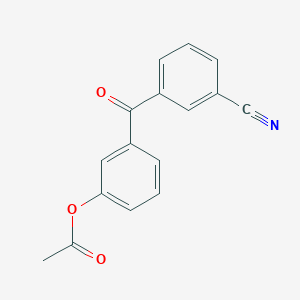

3-Acetoxy-3’-cyanobenzophenone is a synthetic organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 g/mol . It is characterized by the presence of an acetoxy group and a cyano group attached to a benzophenone core. This compound is typically found as an off-white solid and is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features:

- An acetoxy group (-OCOCH₃) which enhances solubility and reactivity.

- A cyanobenzophenone structure that can participate in various chemical reactions.

Pharmaceutical Applications

3-Acetoxy-3'-cyanobenzophenone has shown potential as a pharmaceutical agent due to its ability to interact with biological targets. Its derivatives have been investigated for their antimicrobial and enzyme-inhibiting properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-acetoxy-3'-cyanobenzophenone exhibit antimicrobial properties. For instance, studies have shown significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound's nitro group can be reduced to an amino group, allowing for interactions that may inhibit specific enzymes involved in metabolic pathways. This feature is particularly relevant in drug development for diseases where enzyme modulation is beneficial .

Photochemical Applications

Due to its ability to absorb UV light, 3-acetoxy-3'-cyanobenzophenone is utilized in photochemical applications, including:

- UV Filters : The compound can be incorporated into sunscreens and other cosmetic products to provide UV protection.

- Photoinitiators : It serves as a photoinitiator in polymerization reactions, facilitating the curing of resins and coatings under UV light.

Material Science

In material science, 3-acetoxy-3'-cyanobenzophenone is explored for its role in developing advanced materials such as:

- Polymer Composites : Its inclusion in polymer matrices enhances mechanical properties and thermal stability.

- Coatings : The compound contributes to the formulation of protective coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of 3-acetoxy-3'-cyanobenzophenone revealed its effectiveness against several bacterial strains. The results indicated that modifications to the acetoxy group significantly influenced the antimicrobial potency .

Case Study 2: Enzyme Interaction Studies

Research focused on the enzyme inhibition potential of the compound demonstrated that it could effectively inhibit key enzymes involved in metabolic pathways. This study highlighted the importance of the nitro group's reduction potential in enhancing biological activity .

Vorbereitungsmethoden

The synthesis of 3-Acetoxy-3’-cyanobenzophenone involves several steps. One common method includes the acetylation of 3’-cyanobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-Acetoxy-3’-cyanobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Wirkmechanismus

The mechanism of action of 3-Acetoxy-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in various biochemical reactions. The cyano group can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

3-Acetoxy-3’-cyanobenzophenone can be compared with other benzophenone derivatives, such as:

3-Hydroxy-3’-cyanobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.

3-Acetoxybenzophenone: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-Cyano-3’-hydroxybenzophenone: Contains both a cyano and a hydroxyl group, offering different reactivity and biological activity profiles.

These comparisons highlight the unique combination of functional groups in 3-Acetoxy-3’-cyanobenzophenone, which contributes to its distinct chemical and biological properties.

Biologische Aktivität

3-Acetoxy-3'-cyanobenzophenone (ACBP), a synthetic organic compound with the molecular formula C16H11NO3, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

ACBP is synthesized through the acetylation of 3'-cyanobenzophenone using acetic anhydride and a catalyst such as pyridine, typically under reflux conditions. Its structure features a cyanide group and an acetoxy moiety, which contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that ACBP exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Potential

ACBP has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The compound's ability to inhibit tumor growth has been observed in xenograft models, suggesting its potential as a chemotherapeutic agent .

The biological activity of ACBP can be attributed to several mechanisms:

- Enzyme Inhibition: ACBP interacts with specific enzymes, potentially inhibiting their activity. This interaction may involve the cyano group forming covalent bonds with nucleophilic sites on enzyme active sites.

- Reactive Oxygen Species (ROS) Generation: ACBP may induce oxidative stress in cells, leading to increased levels of ROS. This process can trigger apoptotic pathways in cancer cells while exerting antimicrobial effects by damaging bacterial DNA .

- Cell Membrane Disruption: The compound's lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis in microbial cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ACBP against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), ACBP was shown to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Comparative Analysis

When compared with related compounds such as 3-Hydroxy-3'-cyanobenzophenone and 3-Acetoxybenzophenone, ACBP demonstrates enhanced biological activity due to the presence of both the cyano and acetoxy groups, which modulate its reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

[3-(3-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-7-3-6-14(9-15)16(19)13-5-2-4-12(8-13)10-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOINACVIAJQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641638 | |

| Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-69-1 | |

| Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.